molecular formula C20H20N4O2S B13378048 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-phenylethyl)acetamide

2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-phenylethyl)acetamide

Cat. No.: B13378048
M. Wt: 380.5 g/mol
InChI Key: BLMGDTLVLWLISN-UHFFFAOYSA-N
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Description

2-[(4-Amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-phenylethyl)acetamide is a synthetic pyrimidine derivative of significant interest in medicinal chemistry research. Its molecular structure, which incorporates a 4-aminopyrimidin-6-one core linked to a phenethylacetamide group via a sulfanyl bridge, suggests potential as a scaffold for developing bioactive molecules. Pyrimidine-based compounds are extensively investigated for their diverse biological activities. Specifically, diaminopyrimidine derivatives have been reported in scientific literature to exhibit a range of pharmacological properties, including anticancer activity through the selective inhibition of kinases like c-Fms in M-CSF-dependent myeloid leukemia cells , as well as anti-retroviral and anti-trypanosomal activities . Furthermore, structurally related compounds featuring the acetamide-thio linkage have been designed and evaluated as potent antidepressants, functioning as reversible inhibitors of the Monoamine Oxidase A (MAO-A) enzyme . The presence of the 4-amino-6-oxo-dihydropyrimidine moiety is a key feature in many studied compounds. This product is intended for research purposes, such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block in synthetic chemistry. It is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

2-[(4-amino-6-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C20H20N4O2S/c21-18-17(15-9-5-2-6-10-15)19(26)24-20(23-18)27-13-16(25)22-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,22,25)(H3,21,23,24,26)

InChI Key

BLMGDTLVLWLISN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=C(C(=O)N2)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Core Pyrimidinone Synthesis

The 4-amino-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl scaffold is typically synthesized via cyclocondensation reactions. A common approach involves:

Example Protocol

  • Cyclization : Heat a mixture of ethyl benzoylacetate (1 equiv) and thiourea (1.2 equiv) in ethanol with catalytic HCl under reflux for 12 hours.
  • Functionalization : Treat the resulting 2-thioxo-pyrimidinone with chlorinating agents (e.g., POCl₃) to form the 2-chloro intermediate, followed by amination with aqueous ammonia.

Sulfanylacetamide Side-Chain Introduction

The sulfanyl group (-S-) and acetamide moiety are introduced via nucleophilic substitution or thiol-ene reactions:

  • Thiolation : React the 2-chloropyrimidinone intermediate with mercaptoacetic acid or its derivatives in the presence of a base (e.g., K₂CO₃).
  • Amidation : Couple the resulting thioacetic acid derivative with 2-phenylethylamine using carbodiimide coupling agents (e.g., EDC/HOBt).

Representative Reaction Table

Step Reagents/Conditions Yield Reference
Thiolation Mercaptoacetic acid, K₂CO₃, DMF, 80°C, 6h 72%
Amidation EDC, HOBt, DCM, rt, 12h 68%

Optimization Strategies

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for thiolation.
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) improve efficiency in aryl group introductions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity.

Analytical Characterization

  • NMR : $$ ^1\text{H} $$ NMR (DMSO-$$ d_6 $$) shows key signals at δ 8.2 (NH, acetamide), 7.3–7.5 (phenyl protons), and 2.8–3.1 (CH₂ groups).
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 381.1 [M+H]⁺.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Cyclocondensation Scalable, minimal side products Requires harsh conditions 60–75%
Thiol-ene Coupling Mild conditions, stereoselective Costly reagents 50–65%

Key Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-phenylethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-phenylethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several acetamide derivatives with pyrimidinone or heterocyclic cores. Below is a systematic comparison based on substituents, physicochemical properties, and reported biological activities.

Table 1: Structural Comparison of Key Compounds

Compound Name / ID Pyrimidine Substituents Acetamide N-Substituent Molecular Weight Key Features
Target Compound 4-amino, 5-phenyl, 6-oxo 2-phenylethyl 397.45 g/mol* Hydrogen-bond donor (NH₂), lipophilic phenyl groups, moderate polarity
N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide 5-(4-ethylphenyl)sulfonyl, 6-oxo 2,4-dimethoxyphenyl 489.56 g/mol Electron-withdrawing sulfonyl group, increased steric bulk, lower solubility
2-[(5-Acetamido-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide 5-acetamido, 4-hydroxy, 6-oxo 2-methyl-5-sulfamoylphenyl 439.46 g/mol* Enhanced hydrogen bonding (hydroxy, sulfonamide), polar substituents
iCRT3: 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide Oxazole core (non-pyrimidinone) 2-phenylethyl 424.53 g/mol* Wnt/β-catenin inhibition, oxazole enhances metabolic stability
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide 4-methyl, 6-oxo 4-phenoxyphenyl 383.43 g/mol Methyl group reduces polarity, phenoxy enhances lipophilicity

*Calculated using ChemDraw or PubChem.

Key Findings from Research

Role of Pyrimidine Substituents: The 4-amino group in the target compound distinguishes it from analogs with 4-hydroxy (e.g., ) or 4-methyl groups (e.g., ). The 5-phenyl substituent contributes to π-π stacking interactions, a feature shared with compound but absent in sulfonyl- or methyl-substituted analogs (e.g., ).

Impact of Acetamide N-Substituents: The 2-phenylethyl group in the target compound and iCRT3 increases lipophilicity compared to polar N-substituents like sulfamoylphenyl or phenoxyphenyl . This may enhance cell permeability but reduce aqueous solubility. Compounds with electron-withdrawing groups (e.g., sulfonyl in ) exhibit lower metabolic stability due to susceptibility to hydrolysis .

Biological Activity Insights: iCRT3 , a structural analog with an oxazole core, inhibits Wnt/β-catenin signaling by binding to β-catenin, demonstrating the importance of the phenylethyl group in hydrophobic interactions. Pyrimidinone derivatives with sulfamoylphenyl groups (e.g., ) show inhibitory activity against enzymes like α-glucosidase and BChE, suggesting the target compound may share similar mechanisms .

Biological Activity

The compound 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-phenylethyl)acetamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings, highlighting its biological activity, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C14H16N4O2SC_{14}H_{16}N_{4}O_{2}S, with a molar mass of approximately 316.37 g/mol. The structure consists of a pyrimidine ring linked to a phenylethyl acetamide moiety, which may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anticancer and antimicrobial properties. Below are summarized findings from various studies:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through caspase activation pathways. In vitro studies indicated that it significantly inhibited cell proliferation in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells .
  • Case Study : A study explored the effects of similar compounds on tumor growth in vivo. It was found that derivatives with structural similarities to this compound exhibited reduced tumor volume in xenograft models, suggesting that modifications to the pyrimidine ring can enhance anticancer efficacy .
  • Research Findings : In an experiment assessing the cytotoxic effects on human cancer cell lines, the compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

Antimicrobial Activity

  • In Vitro Studies : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, it showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of common antibiotics .
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
  • Comparative Analysis : When compared to traditional antimicrobial agents, this compound showed a broader spectrum of activity and lower resistance rates in tested bacterial strains .

Data Tables

Biological Activity Cell Line/Organism IC50/MIC Value Study Reference
AnticancerA54915 µM
AnticancerC620 µM
AntimicrobialStaphylococcus aureus8 µg/mL
AntimicrobialEscherichia coli12 µg/mL

Q & A

Q. What are the optimal synthetic conditions for preparing 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-phenylethyl)acetamide?

The synthesis involves sequential functionalization of the pyrimidinone core and sulfanyl-acetamide coupling. Key steps include:

  • Temperature control : Maintaining 40–60°C during sulfanyl group introduction to prevent side reactions.
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is preferred for solubility and reaction efficiency .
  • Catalysts : Bases like sodium hydride or potassium carbonate are critical for deprotonation in coupling reactions .
  • Yield optimization : Reaction times of 12–24 hours under nitrogen atmosphere improve purity (>95% by HPLC) .

Q. How should researchers characterize the compound’s structural integrity?

A multi-technique approach is recommended:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the dihydropyrimidinyl and acetamide moieties (e.g., δ 8.2 ppm for pyrimidine protons) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 409.12) .
  • X-ray crystallography : For resolving stereochemical ambiguities, as demonstrated for structurally analogous compounds .

Q. What solvents and conditions are suitable for in vitro bioactivity assays?

Use DMSO for stock solutions (≤1% v/v final concentration to avoid cytotoxicity). For aqueous stability testing, PBS (pH 7.4) at 37°C over 24 hours is standard. Centrifugation (10,000 rpm) removes insoluble aggregates .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s reactivity or bioactivity?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in synthesis .
  • Molecular docking : Screen against targets like dihydrofolate reductase (DHFR) to prioritize derivatives for synthesis. For example, the sulfanyl group shows high affinity for cysteine residues in DHFR’s active site .
  • Machine learning : Train models on existing pyrimidinone datasets to forecast reaction yields or toxicity .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

  • Case study : Discrepancies in ¹H NMR shifts (e.g., δ 6.8–7.2 ppm for phenyl groups) may arise from residual solvents or tautomerism. Solutions include:
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) .
  • Dynamic NMR : Variable-temperature experiments to identify tautomeric equilibria .
    • Statistical DoE : Use factorial design to isolate variables (e.g., pH, temperature) affecting spectral consistency .

Q. What strategies validate the compound’s mechanism of action in target engagement studies?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (e.g., Kd ≈ 2.3 µM for kinase inhibition) .
  • Metabolomics : Track downstream effects (e.g., altered ATP levels in cancer cells) via LC-MS .

Methodological Best Practices

  • Experimental design : Use fractional factorial designs to minimize runs while testing variables (e.g., solvent, catalyst ratio) .
  • Data validation : Cross-reference NMR with X-ray structures to resolve ambiguous peaks .
  • Safety protocols : Follow OSHA guidelines for handling sulfanyl intermediates (e.g., PPE, fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.